3-Chloro-4'-fluoropropiophenone
Overview
Description
3-Chloro-4'-fluoropropiophenone is an organic compound with the molecular formula C9H8ClFO. It is a fluorinated derivative of propiophenone, featuring a chlorine atom at the 3-position and a fluorine atom at the 4'-position of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Propiophenone: One common synthetic route involves the halogenation of propiophenone using chlorine and fluorine sources. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature and pressure conditions.
Direct Fluorination: Another method involves the direct fluorination of 3-chloropropiophenone using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3). This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide (OH-) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted phenyl compounds
Scientific Research Applications
3-Chloro-4'-fluoropropiophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorinated structure makes it valuable in the design of fluorinated drugs, which often exhibit enhanced biological activity and stability.
In medicinal chemistry, the compound is used to synthesize various drug candidates, including anti-inflammatory agents and antiviral drugs. Its ability to undergo diverse chemical reactions allows for the creation of complex molecules with potential therapeutic applications.
In the field of materials science, this compound is utilized in the synthesis of advanced materials, such as polymers and fluorinated compounds with unique properties. These materials find applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism by which 3-Chloro-4'-fluoropropiophenone exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, leading to the modulation of biological processes. The fluorine atom in the molecule often enhances binding affinity and selectivity towards these targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, triggering or blocking signal transduction pathways.
Comparison with Similar Compounds
3-Chloropropiophenone: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4'-Bromo-3-chloropropiophenone: Contains a bromine atom instead of fluorine, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQPLJUSLMHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188251 | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347-93-3 | |
Record name | 3-Chloro-4′-fluoropropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 347-93-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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